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2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile Documentation Hub

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Core Science & Biosynthesis

Foundational

Architecting Antiviral Efficacy: A Technical Whitepaper on 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in HCV Drug Discovery

Executive Overview In the landscape of antiviral drug development, the synthesis of non-nucleoside inhibitors (NNIs) requires highly functionalized, rigid molecular scaffolds. 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)aceton...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of antiviral drug development, the synthesis of non-nucleoside inhibitors (NNIs) requires highly functionalized, rigid molecular scaffolds. 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (CAS: 1257833-22-9) is a master intermediate specifically engineered for the synthesis of 3,5,6,8-tetrasubstituted quinoline cores[1]. This compound serves as the critical architectural foundation for potent NNIs targeting the Palm I allosteric site of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2]. By replacing highly flexible or metabolically unstable moieties (such as earlier stilbene derivatives) with this rigidified quinoline core, researchers have successfully developed advanced clinical candidates like RG7109[3].

Physicochemical Profiling & Structural Logic

The utility of this intermediate lies in its precise arrangement of functional groups, each serving a distinct mechanistic purpose in downstream synthesis and target engagement.

Quantitative Chemical Properties
PropertyValue
Chemical Name 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile
CAS Registry Number 1257833-22-9
Molecular Formula C12H8Br2N2O
Molecular Weight 356.01 g/mol
InChIKey LFMLUPHFVQMEPN-UHFFFAOYSA-N
Predicted LogP ~3.2
Structural Class Halogenated Quinoline Derivative

Data sourced from authoritative chemical registries[1].

Structural Causality in Drug Design
  • 3,8-Dibromo Handles: These halogens act as orthogonal reaction sites for sequential palladium-catalyzed cross-couplings. The electronic disparity between the C3 and C8 positions allows for regioselective functionalization without the need for complex protecting group strategies[3].

  • 5-Methoxy Group: Provides critical steric shielding and restricts the rotational freedom of substituents added at the C6 position, locking the final drug molecule into a bioactive conformation.

  • 6-Acetonitrile Moiety: Unlike a static alkyl group, the acetonitrile side chain is a versatile synthetic precursor. Its acidic alpha-protons allow for late-stage cyclopropanation, generating a bulky, rigid cyclopropyl group that perfectly fills the hydrophobic pocket of the HCV NS5B Palm I site[4].

Mechanistic Pathway: From Scaffold to Target Engagement

The HCV NS5B polymerase is the catalytic engine of viral RNA replication. Inhibiting this enzyme via the Palm I allosteric site requires a molecule that can induce a conformational shift, rendering the polymerase inactive[2]. The 2-(3,8-dibromo-5-methoxyquinolin-6-yl)acetonitrile scaffold is designed to sequentially build the exact pharmacophores required for this allosteric modulation.

G A 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (Core Intermediate) B C6 Cyclopropanation (Steric Bulk) A->B Step 1 C C3 Suzuki Coupling (Methanesulfonamide) B->C Step 2 D C8 Suzuki Coupling (Pyridone Headgroup) C->D Step 3 E HCV NS5B Polymerase Palm I Allosteric Inhibitor D->E Target Binding F Inhibition of Viral RNA Replication E->F Phenotypic Effect

Logical pathway from the chemical scaffold to HCV viral inhibition.

Synthetic Architecture & Self-Validating Protocols

The Causality of Pre-Cyclization Bromination

A classic challenge in quinoline synthesis (e.g., Skraup or Doebner-Miller reactions) using meta-substituted anilines is the generation of inseparable mixtures of 5- and 7-substituted regioisomers. To establish absolute trustworthiness in the synthesis of the 3,8-dibromo core, researchers employ a self-validating workaround: selective bromination of the aniline precursor para to the methoxy group prior to cyclization [3]. By blocking this position, the subsequent cyclization with 2,2,3-tribromopropanal is forced into a single regiochemical outcome, ensuring >98% purity of the 3,8-dibromoquinoline scaffold[3].

Synth Start Aniline Precursor (Para-Methoxy) Brom Pre-cyclization Bromination (Forces Regioselectivity) Start->Brom Cycl Skraup-Type Cyclization (Tribromopropanal) Brom->Cycl Inter 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (Core Scaffold) Cycl->Inter Cyclo C6 Cyclopropanation (1,2-Dibromoethane, Base) Inter->Cyclo Suz1 1st Suzuki Coupling (C3) (Pd(PPh3)4, Na2CO3, 120°C) Cyclo->Suz1 High Reactivity at C3 Suz2 2nd Suzuki Coupling (C8) (Pd(dppf)Cl2, Cs2CO3, 100°C) Suz1->Suz2 Harsher Conditions for C8 Final Final NNI Drug Candidate (Palm I Allosteric Inhibitor) Suz2->Final

Synthetic workflow from aniline precursor to final HCV NS5B inhibitor.
Protocol 1: C6-Cyclopropanation of the Acetonitrile Moiety

Objective: Convert the flexible -CH₂CN group into a rigid 1-cyclopropanecarbonitrile moiety (CAS: 1257833-25-2) to optimize binding entropy[4].

  • Preparation: Charge a flame-dried Schlenk flask with 2-(3,8-dibromo-5-methoxyquinolin-6-yl)acetonitrile (1.0 eq) and anhydrous N,N-dimethylformamide (DMF). Cool to 0 °C under N₂.

  • Deprotonation: Portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq). Causality: The strong base rapidly deprotonates the highly acidic alpha-protons adjacent to the electron-withdrawing nitrile group.

  • Alkylation/Cyclization: Stir for 15 minutes, then add 1,2-dibromoethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality: Initial mono-alkylation is immediately followed by an intramolecular nucleophilic substitution, driven by the proximity of the second bromide leaving group, snapping the strained cyclopropane ring shut.

  • Isolation: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (EtOAc), wash extensively with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Regioselective Sequential Suzuki-Miyaura Couplings

Objective: Differentiate the C3 and C8 bromides to install specific pharmacophores.

Step A: C3 Coupling (High Reactivity)

  • Combine the cyclopropanated intermediate (1.0 eq), 4-(methanesulfonamido)phenylboronic acid (1.05 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed solvent system of toluene/methanol and 2M aqueous Na₂CO₃ (3.0 eq). Heat to 120 °C for 12 hours[3].

  • Causality: The C3 position is highly electron-deficient due to the inductive pull of the quinoline nitrogen. This significantly lowers the activation energy for the oxidative addition of Pd(0), allowing selective coupling at C3 while the sterically hindered C8 bromide remains completely unreacted[3].

Step B: C8 Coupling (Sterically Hindered)

  • Combine the C3-coupled intermediate (1.0 eq) with 6-methoxy-2-oxo-1H-pyridin-3-ylboronic acid (1.5 eq) and Pd(dppf)Cl₂ (0.1 eq).

  • Add dioxane and 2M aqueous Cs₂CO₃ (3.0 eq). Heat to 100 °C until complete[3].

  • Causality: The C8 position is heavily shielded by the adjacent methoxy group and the nitrogen lone pair. To force oxidative addition and transmetalation, a highly active bidentate phosphine ligand (dppf) and a stronger base (Cs₂CO₃) are strictly required[3].

References

  • Title: 2-(3,8-dibromo-5-methoxy-6-quinolyl)
  • Title: 1257833-25-2 | 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)
  • Title: Discovery of N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)
  • Title: 3-quinolyl]phenyl]methanesulfonamide (RG7109)

Sources

Exploratory

Comprehensive NMR Characterization of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile: A Technical Guide

Executive Summary The precise structural elucidation of highly substituted quinoline derivatives is a critical bottleneck in the development of novel active pharmaceutical ingredients (APIs). 2-(3,8-Dibromo-5-methoxyquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of highly substituted quinoline derivatives is a critical bottleneck in the development of novel active pharmaceutical ingredients (APIs). 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (CAS: 1257833-22-9) represents a densely functionalized heterocyclic scaffold. This whitepaper provides an authoritative, step-by-step guide to assigning and interpreting the


H and 

C Nuclear Magnetic Resonance (NMR) spectra of this molecule. By examining stereoelectronic phenomena—specifically the heavy atom effect of bromine and mesomeric deshielding—this guide establishes a self-validating analytical workflow for drug development professionals.

Structural Analysis & Spectral Signatures

Before acquiring empirical data, a rigorous theoretical deconstruction of the molecule is required to predict spectral behavior. The quinoline core of this molecule is substituted at four key positions:

  • C-3 and C-8 (Bromine): The introduction of heavy halogens significantly alters local electron density, shielding the ipso carbons while disrupting standard

    
    -coupling networks[1].
    
  • C-5 (Methoxy Group): An -OCH

    
     group acts as a strong electron-donating moiety via resonance, drastically deshielding the attached quaternary carbon.
    
  • C-6 (Acetonitrile Group): The -CH

    
    CN appendage provides an aliphatic handle.
    

Expert Insight: A defining feature of this specific substitution pattern is the complete absence of adjacent aromatic protons. Because positions 3, 5, 6, and 8 are blocked, protons exist only at positions 2, 4, and 7. Consequently, the


H NMR spectrum will be entirely devoid of typical ortho-coupling multiplets (usually ~8 Hz), presenting exclusively as a series of sharp singlets.

Experimental Protocol: High-Resolution NMR Acquisition

To capture the subtle electronic nuances of this molecule, sample preparation must adhere to strict homogeneity standards. Poor sample preparation introduces magnetic field gradients that broaden spectral lines and obscure critical long-range couplings[2].

Step-by-Step Sample Preparation Workflow
  • Sample Concentration: Weigh precisely 5–10 mg of the analyte for

    
    H NMR, or 30–50 mg for 
    
    
    
    C and 2D NMR experiments. Higher concentrations are required for
    
    
    C to achieve an adequate signal-to-noise ratio for the numerous quaternary carbons[3].
  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[2].
    
  • Particulate Filtration: Pass the solution through a tightly packed glass wool plug within a Pasteur pipette directly into a defect-free 5 mm NMR tube. Undissolved particulates distort the magnetic field, leading to asymmetric peak shapes[2].

  • Acquisition Parameters: Acquire data at 298 K on a 500 MHz or 600 MHz spectrometer. For

    
    C acquisition, utilize a composite pulse decoupling sequence (e.g., WALTZ-16) with an extended relaxation delay (
    
    
    
    s) to ensure full relaxation of the heavily substituted quaternary carbons.

NMR_Workflow A Sample Prep (10-50 mg in CDCl3) B 1D Acquisition (1H & 13C) A->B C 2D Acquisition (HSQC & HMBC) B->C D Fourier Transform & Phase Correction C->D E Peak Picking & Integration D->E F Structural Elucidation E->F

Figure 1: Standardized high-resolution NMR acquisition and processing workflow.

H NMR Spectral Assignment & Mechanistic Causality

The proton spectrum serves as the primary diagnostic tool for validating the purity and basic connectivity of the synthesized intermediate.

Table 1: H NMR Assignments (500 MHz, CDCl )
ProtonMultiplicityIntegrationExpected Shift (δ, ppm)Assignment Rationale
H-2 Singlet1H8.85 - 8.95Highly deshielded by the adjacent electronegative nitrogen and the aromatic ring current[4].
H-4 Singlet1H8.20 - 8.30Deshielded by the ring current; meta-coupling to H-2 is negligible due to the 3-Br substitution[4].
H-7 Singlet1H7.75 - 7.85Isolated aromatic proton situated between the 6-CH

CN and 8-Br groups[4].
-OCH

Singlet3H4.05 - 4.15Deshielded by direct attachment to the aromatic oxygen at C-5.
-CH

-
Singlet2H3.90 - 4.00Aliphatic protons deshielded by the adjacent nitrile (-CN) and the aromatic ring.

Causality Check: The assignment of H-2 as the most downfield signal is a universal hallmark of pyridine and quinoline systems, driven by the inductive electron withdrawal of the


 hybridized nitrogen atom.

C NMR Spectral Assignment & Mechanistic Causality

The carbon spectrum of this molecule is complex, featuring 12 distinct carbon environments, 9 of which are quaternary. The assignments are governed by two dominant stereoelectronic factors.

Table 2: C NMR Assignments (125 MHz, CDCl )
CarbonTypeExpected Shift (δ, ppm)Assignment Rationale
C-5 Quaternary154.0 - 156.0Mesomeric deshielding by the electronegative oxygen (-OCH

).
C-2 CH151.0 - 153.0Inductive deshielding by the adjacent nitrogen atom.
C-8a Quaternary144.0 - 146.0Bridgehead carbon adjacent to nitrogen.
C-4 CH134.0 - 136.0Standard aromatic methine in the hetero-ring.
C-7 CH131.0 - 133.0Aromatic methine, slightly deshielded by the ortho-bromine.
C-6 Quaternary125.0 - 128.0Ipso carbon substituted by the -CH

CN group.
C-4a Quaternary124.0 - 126.0Bridgehead carbon.
C-8 Quaternary121.0 - 123.0Upfield shifted due to the Heavy Atom Effect of Bromine[1].
C-3 Quaternary116.0 - 118.0Upfield shifted due to the Heavy Atom Effect of Bromine[5].
-CN Quaternary116.0 - 118.0Characteristic

-hybridized nitrile carbon shift.
-OCH

CH

61.0 - 63.0Methoxy carbon, sterically hindered and conjugated.
-CH

-
CH

21.0 - 24.0Aliphatic carbon adjacent to the nitrile and aromatic ring.

The Heavy Atom Effect: A common pitfall in spectral interpretation is assuming that halogens, being electronegative, will deshield the ipso carbon. However, bromine possesses a massive, highly polarizable electron cloud. This electron cloud immerses the ipso carbon, contributing to profound diamagnetic shielding[1]. Consequently, C-3 and C-8 resonate significantly further upfield (116–123 ppm) than standard aromatic carbons[5].

2D NMR Workflows for Unambiguous Assignment

To definitively link the isolated spin systems (the methoxy group, the acetonitrile group, and the isolated aromatic protons) into a single cohesive structure, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is strictly required[6].

HMBC Optimization Protocol
  • Pulse Sequence: Utilize a gradient-selected HMBC pulse sequence to suppress direct one-bond (

    
    ) correlations and selectively observe 
    
    
    
    and
    
    
    couplings[6].
  • Delay Calibration: Optimize the long-range coupling delay for a standard

    
     value of 8 Hz. Because the quinoline system is highly rigid, dihedral angles are near optimal for robust Karplus-driven 
    
    
    
    correlations[6].
Key Diagnostic Correlations

The structural integrity of the molecule is validated by observing the following cross-peaks:

  • Anchoring the Acetonitrile Group: The aliphatic -CH

    
    - protons will show strong 3-bond correlations to C-5 and C-7, and a 2-bond correlation to C-6. This unambiguously proves the -CH
    
    
    
    CN group is located at position 6.
  • Anchoring the Methoxy Group: The -OCH

    
     protons will exhibit a singular, intense 3-bond correlation to C-5, confirming the ether linkage position.
    
  • Validating the Core: H-7 will correlate to C-5, C-6, C-8, and the bridgehead C-8a, mapping the entire carbocyclic side of the quinoline.

HMBC_Correlations H2 H-2 (Proton) C3 C-3 (Br) H2->C3 2J C4 C-4 H2->C4 3J C8a C-8a H2->C8a 3J H4 H-4 (Proton) C2 C-2 H4->C2 3J H4->C3 2J C4a C-4a H4->C4a 2J C5 C-5 (OMe) H4->C5 3J H7 H-7 (Proton) H7->C5 3J C6 C-6 H7->C6 2J C8 C-8 (Br) H7->C8 2J H7->C8a 3J CH2 -CH2- (Proton) CH2->C5 3J CH2->C6 2J C7 C-7 CH2->C7 3J CN -CN CH2->CN 2J OCH3 -OCH3 (Proton) OCH3->C5 3J

Figure 2: Key 2D HMBC correlation network mapping the heteronuclear connectivity of the molecule.

Conclusion

The comprehensive characterization of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile requires more than simple peak-matching; it demands a mechanistic understanding of the molecule's stereoelectronics. By accounting for the unique all-singlet


H NMR profile, the diamagnetic shielding induced by the heavy bromine atoms, and the mesomeric effects of the methoxy group, researchers can confidently assign the 1D spectra. When coupled with a rigorously optimized 2D HMBC workflow, this protocol provides a self-validating framework for ensuring the structural integrity of complex API intermediates.

References

1. Pathan, S.A., et al. "Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline." The Nucleus, 2002. URL: 2.[4] Pinto, D. C., et al. "13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3)." ResearchGate. URL: 3.[2] "NMR Sample Preparation." Western University. URL: 4.[3] "Sample Preparation." UCL Faculty of Mathematical & Physical Sciences. URL: 5.[6] "HSQC and HMBC." NMR Core Facility - Columbia University. URL: 6.[1] Serdiuk, I. E., et al. "Application of the Heavy-Atom Effect for (Sub)microsecond Thermally Activated Delayed Fluorescence..." PMC - NIH. URL: 7.[5] "Application of the Heavy-Atom Effect..." ACS Publications. URL:

Sources

Foundational

The Electronic Architecture of Dibromo-Methoxy-Quinolines: A Technical Guide to Theoretical Properties and Regioselective Synthesis

Executive Summary Dibromo-methoxy-quinoline compounds—specifically isomers like 5,7-dibromo-8-methoxyquinoline and 3,4-dibromo-7-methoxyquinoline—are privileged scaffolds in both medicinal chemistry and advanced material...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dibromo-methoxy-quinoline compounds—specifically isomers like 5,7-dibromo-8-methoxyquinoline and 3,4-dibromo-7-methoxyquinoline—are privileged scaffolds in both medicinal chemistry and advanced materials science[1]. As a Senior Application Scientist, I approach the derivatization of these heterocycles not merely as synthetic exercises, but as the deliberate tuning of electronic and steric parameters. This whitepaper synthesizes theoretical Density Functional Theory (DFT) profiling with field-proven, self-validating experimental protocols to provide a comprehensive guide for drug development professionals and materials researchers.

Theoretical Framework: Density Functional Theory (DFT) Profiling

To understand the reactivity of dibromo-methoxy-quinolines, we must first map their electronic topology. Density Functional Theory (DFT) has emerged as the standard for investigating the geometric and electronic properties of complex organic molecules[1].

Geometry Optimization and Steric Strain

Calculations are typically performed using the B3LYP functional combined with a 6-311G basis set**[1]. This specific combination is chosen because B3LYP effectively incorporates electron correlation, which is critical for polyhalogenated aromatics where lone-pair repulsions from bromine atoms dictate molecular geometry.

Crystallographic and theoretical data reveal that these molecules are not perfectly planar. For instance, in 5,7-dibromo-8-methoxyquinoline, the methoxy carbon atom deviates from the quinoline ring system plane (r.m.s. deviation = 0.003 Å) by approximately 1.204 Å[2]. This deviation is a direct causality of steric hindrance; the methoxy group twists out of plane to minimize repulsion with the bulky bromine atom at the C-7 position.

Frontier Molecular Orbitals (HOMO-LUMO)

The presence of two highly electronegative bromine atoms fundamentally alters the electron density of the quinoline core. The bromines exert a strong inductive electron-withdrawing effect, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap increases the molecule's electron affinity, making the scaffold highly susceptible to nucleophilic attack and an ideal candidate for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[1].

Electronic HOMO HOMO (Electron Donating) GAP Narrowed ΔE Gap (Due to Br atoms) HOMO->GAP LUMO LUMO (Electron Accepting) LUMO->GAP REACT High Cross-Coupling Reactivity GAP->REACT Increased Susceptibility

DFT-calculated frontier molecular orbital relationships dictating scaffold reactivity.

Causality in Synthetic Design: Why Direct Bromination Fails

A common pitfall in quinoline derivatization is attempting the direct dibromination of 8-methoxyquinoline. While the methoxy group is moderately activating, direct bromination of 8-methoxyquinoline typically furnishes 5-bromo-8-methoxyquinoline as the sole product due to the deactivation of the ring after the first halogenation[3].

To successfully achieve a 5,7-dibromo substitution pattern, we must leverage the stronger activating power of a hydroxyl group. The optimal pathway involves first brominating 8-hydroxyquinoline to yield 5,7-dibromo-8-hydroxyquinoline, followed by base-mediated methylation[2]. This indirect route bypasses the electronic limitations of the methoxy group.

Workflow A 8-Hydroxyquinoline (Precursor) B Electrophilic Bromination (Br2) A->B Activation by -OH C 5,7-Dibromo-8-hydroxyquinoline (Intermediate) B->C C-5 & C-7 Substitution D Base-Mediated Methylation (NaOH, Me2SO4) C->D Deprotonation E 5,7-Dibromo-8-methoxyquinoline (Target Scaffold) D->E Etherification F DFT Analysis (B3LYP/6-311G**) E->F in silico profiling

Workflow for the synthesis and theoretical profiling of dibromo-methoxy-quinolines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 5,7-Dibromo-8-methoxyquinoline via Methylation

This protocol utilizes a Williamson-type etherification. The procedure is designed with built-in validation checks to ensure high yield and purity[2].

  • Deprotonation: Add 5,7-dibromoquinolin-8-ol (1.0 g, 3.3 mmol) to a solution of NaOH (132 mg, 3.3 mmol) in distilled water (100 mL).

    • Causality: NaOH deprotonates the phenol, generating a highly nucleophilic phenoxide ion and simultaneously increasing the aqueous solubility of the precursor.

  • Methylation: Cool the mixture to -10°C (263 K). Add dimethyl sulfate (Me₂SO₄, 416 mg, 3.3 mmol) dropwise over 1 hour with continuous stirring[2].

    • Causality: Low temperature controls the highly exothermic methylation reaction and prevents the runaway aqueous hydrolysis of the dimethyl sulfate reagent.

  • Thermal Maturation: Heat the mixture to 70–80°C (343–353 K) for 1 hour.

    • Validation Check: The reaction is complete when the color of the mixture distinctly changes (typically after 2 hours total), indicating the full consumption of the phenoxide intermediate[2].

  • Workup & Purification: Dissolve the resulting solid in CHCl₃ (50 mL). Wash the organic layer successively with 10% Na₂CO₃ (2 × 15 mL) and 10% NaOH (2 × 15 mL). Dry over Na₂SO₄ and remove the solvent under vacuum[2].

    • Causality: The Na₂CO₃ wash is critical; it neutralizes acidic byproducts and destroys any unreacted dimethyl sulfate, ensuring a safe, highly pure organic product (CAS 17012-49-6)[4].

Protocol B: Regioselective Bromine-Lithium Exchange

Dibromo-methoxy-quinolines are excellent precursors for functionalized derivatives via metal-halogen exchange[5].

  • Lithiation: Treat 5,7-dibromo-8-methoxyquinoline with phenyllithium in a dry ethereal solvent at -78°C.

    • Causality: Phenyllithium is selected over n-butyllithium because it is a milder reagent, preventing over-lithiation. The exchange is highly regioselective for the C-7 position rather than the C-5 position. This regioselectivity is driven by the Directed Ortho Metalation (DOM) effect. The adjacent 8-methoxy oxygen atom coordinates the lithium ion, thermodynamically stabilizing the 7-lithio-8-methoxyquinoline intermediate[5].

  • Electrophilic Quench: Introduce the desired electrophile to afford the 7-substituted-5-bromo-8-methoxyquinoline derivative[5].

Data Presentation: Theoretical and Physical Parameters

The following table summarizes the structural and electronic parameters of key dibromo-methoxy-quinoline isomers, bridging theoretical calculations with physical properties.

CompoundCAS NumberSubstitution PatternMethoxy Deviation (Å)Key Application
3,4-Dibromo-7-methoxyquinoline 1203578-59-9[1]C3, C4 Br; C7 OMe~0.85 (Theoretical)Suzuki cross-coupling intermediate for antimalarial scaffolds[1]
5,7-Dibromo-8-methoxyquinoline 17012-49-6[4]C5, C7 Br; C8 OMe1.204 (Crystallographic)[2]Precursor for regioselective lithiation and OLED ligands[2][5]
5-Bromo-8-methoxyquinoline N/AC5 Br; C8 OMe<0.10 (Planar)Baseline comparator (Product of direct bromination)[3]

Conclusion

The utility of dibromo-methoxy-quinolines in drug discovery and materials science is inextricably linked to their theoretical properties. By utilizing DFT to map the steric deviations and HOMO-LUMO gaps caused by polyhalogenation, researchers can predict reactivity pathways with high accuracy. Furthermore, understanding the causality behind synthetic choices—such as utilizing the DOM effect for regioselective lithiation or avoiding direct bromination of methoxyquinolines—ensures that experimental protocols are both robust and self-validating.

References

  • Benchchem. "Theoretical and Computational Chemistry of 3,4 Dibromo 7 Methoxyquinoline." Benchchem.
  • Trécourt, F., et al. "Synthesis of Substituted 8-Methoxyquinolines by Regioselective Bromine-Lithium Exchange of 5,7-Dihalo-8-methoxyquinolines and 7-Bromo-8-methoxyquinoline." Synthesis, Thieme, 1995.
  • Çelik, Í., et al. "5,7-Dibromo-8-methoxyquinoline." IUCrData, 2017.
  • Sigma-Aldrich. "5,7-Dibromo-8-methoxyquinoline | 17012-49-6." Sigma-Aldrich.
  • ACG Publications. "Reinvestigation of bromination of 8-substituted quinolines." Organic Communications Articles.

Sources

Exploratory

Preliminary Cytotoxicity Screening of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Structural Rationale The compound 2-(3,8-Dibromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Structural Rationale

The compound 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (CAS: 1257833-22-9) represents a highly functionalized scaffold within the halogenated methoxyquinoline class[1]. Quinoline derivatives are privileged pharmacophores in oncology, extensively documented for their potent antiproliferative activities[2].

From a mechanistic standpoint, the structural moieties of this specific compound dictate its cytotoxic profile:

  • The Quinoline Core: Facilitates DNA intercalation and competitive binding at kinase ATP-binding sites[2].

  • 3,8-Dibromo Substitution: The incorporation of heavy halogens enhances lipophilicity, driving rapid cellular uptake. Furthermore, bromination at these specific positions has been shown to significantly increase binding affinity to Topoisomerase I, preventing DNA ligation and inducing strand breaks[3].

  • 5-Methoxy Group: Methoxy substituents on the quinoline ring are known to participate in redox cycling, leading to the generation of Reactive Oxygen Species (ROS) and subsequent oxidative stress.

  • Acetonitrile Handle: Provides a reactive site for hydrogen bonding with target proteins, stabilizing drug-target complexes.

Understanding this structural causality is critical. We do not simply screen for "cell death"; we design our assays to capture the specific pathways—Topoisomerase inhibition and ROS generation—that this molecule is engineered to trigger.

Mechanism Compound 2-(3,8-Dibromo-5-methoxyquinolin- 6-yl)acetonitrile TopoI Topoisomerase I Inhibition Compound->TopoI Binds & Inhibits ROS ROS Generation & Oxidative Stress Compound->ROS Redox Cycling DNA_Damage DNA Damage & Strand Breaks TopoI->DNA_Damage Prevents Ligation ROS->DNA_Damage Oxidative Cleavage Cell_Cycle Cell Cycle Arrest (S / G2-M Phase) DNA_Damage->Cell_Cycle Checkpoint Activation Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle->Apoptosis Unrepaired Damage

Mechanism of action for brominated methoxyquinoline cytotoxicity.

Self-Validating Experimental Design

A robust cytotoxicity screen must be a self-validating system. False positives are common with quinoline derivatives due to their inherent fluorescence and potential to precipitate in aqueous media[4]. To ensure absolute trustworthiness, our workflow employs orthogonal validation:

  • Primary Screen (Metabolic): The MTT assay measures mitochondrial succinate dehydrogenase activity. Because quinolines can disrupt mitochondrial function early in their mechanism of action, this serves as a highly sensitive primary indicator of cellular stress.

  • Secondary Screen (Membrane Integrity): The LDH (Lactate Dehydrogenase) release assay is strictly orthogonal. While MTT measures what is happening inside intact cells, LDH measures the physical rupture of the cell membrane (necrosis/late apoptosis)[5],[3].

  • Strict Control Implementation:

    • Vehicle Control: Maximum 0.5% DMSO to rule out solvent-induced baseline toxicity[4].

    • Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin to benchmark the IC50 values against established clinical standards[6],[3].

Workflow Prep Compound Preparation (DMSO Stock Formulation) CellCulture Cell Culture & Seeding (HeLa, HT29, A549) Prep->CellCulture Primary Primary Screen: MTT Assay (Metabolic Viability) CellCulture->Primary Secondary Secondary Screen: LDH Assay (Membrane Integrity) CellCulture->Secondary Mechanism Mechanistic Profiling (Annexin V/PI & ROS) Primary->Mechanism If IC50 < 10 µM Secondary->Mechanism Confirm Necrosis vs Apoptosis Analysis Data Synthesis & IC50 Calculation Mechanism->Analysis

Step-by-step experimental workflow for cytotoxicity screening.

Step-by-Step Methodologies

Protocol A: Compound Formulation & Stability

Causality: Halogenated quinolines are prone to aggregation in aqueous media, which artificially inflates apparent IC50 values[4].

  • Stock Preparation: Dissolve 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in 100% anhydrous DMSO to yield a 20 mM stock solution. Aliquot and store at -20°C.

  • Working Dilutions: Prepare serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in complete culture media (e.g., DMEM + 10% FBS) immediately prior to cellular application. Ensure the final DMSO concentration never exceeds 0.5% (v/v)[4].

Protocol B: Primary Viability Screen (MTT Assay)
  • Seeding: Seed target human cancer cell lines (e.g., HeLa [cervical], HT29 [colorectal], A549 [lung]) at a density of

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Aspirate media and apply the working dilutions of the compound. Include 0.5% DMSO as the vehicle control and 5-FU (10 µM) as the positive control[3]. Incubate for 48h.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

Protocol C: Orthogonal Membrane Integrity (LDH Assay)
  • Supernatant Collection: Following the 48h treatment period (run in parallel to the MTT plate), transfer 50 µL of the culture supernatant from each well to a fresh 96-well plate.

  • Reaction: Add 50 µL of LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant. Incubate in the dark for 30 minutes at room temperature.

  • Quantification: Read absorbance at 490 nm. Rationale: High absorbance indicates severe membrane compromise, validating that the loss of metabolic activity in the MTT assay is due to actual cell death, not merely cytostatic cell cycle arrest[7],[3].

Protocol D: Apoptosis Profiling (Annexin V/PI Flow Cytometry)
  • Harvesting: Treat cells with the calculated IC50 concentration of the compound for 24h. Trypsinize and wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark[5].

  • Analysis: Analyze via flow cytometry within 1 hour. Rationale: Annexin V+/PI- indicates early apoptosis (driven by Topo I inhibition), while Annexin V+/PI+ indicates late apoptosis.

Quantitative Data Synthesis

To contextualize the screening of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile, we benchmark the expected outcomes against structurally analogous highly brominated methoxyquinolines (e.g., 3,5,6,7-tetrabromo-8-methoxyquinoline) previously validated in literature[3].

Table 1: Expected Cytotoxicity Profile (IC50 Values at 48h)

Cell LineTissue OriginExpected IC50 (µM)5-FU Control (µM)Sensitivity Rationale
HeLa Cervical Adenocarcinoma5.0 - 8.5~12.0High Topo I expression makes HeLa highly susceptible to brominated quinolines.
HT29 Colorectal Adenocarcinoma7.2 - 9.6~15.5Moderate sensitivity; potential for ROS-mediated apoptosis.
A549 Lung Carcinoma10.5 - 14.0~18.2Higher baseline antioxidant capacity slightly buffers methoxy-driven ROS stress.
HEK293 Normal Embryonic Kidney> 50.0~25.0Demonstrates therapeutic window and selectivity against malignant phenotypes.

Table 2: Mechanistic Profiling (Flow Cytometry at IC50, 24h)

Treatment GroupViable Cells (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Vehicle (0.5% DMSO) 95.2 ± 1.12.1 ± 0.41.5 ± 0.31.2 ± 0.2
Compound (IC50 dose) 48.5 ± 2.332.4 ± 1.8 15.1 ± 1.24.0 ± 0.8
5-FU (10 µM) 55.0 ± 2.025.0 ± 1.518.0 ± 1.02.0 ± 0.5

Note: The significant shift toward Early Apoptosis (Annexin V+/PI-) confirms that cell death is programmed (apoptotic) rather than a result of acute, non-specific chemical toxicity (necrosis).

References

1.1 2.2 3.6 4.5 5.4 6. 7.3

Sources

Protocols & Analytical Methods

Method

analytical methods for detecting 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in biological samples

Application Note & Protocol: AN-03856 Quantitative Analysis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This document pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: AN-03856

Quantitative Analysis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive protocol for the extraction and quantitative analysis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile, a novel quinoline derivative, in human plasma. The method utilizes a robust Solid-Phase Extraction (SPE) procedure for sample cleanup and concentration, followed by sensitive and selective quantification using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical development, offering a reliable starting point for method development and validation in accordance with regulatory guidelines.[1][2][3]

Introduction

Substituted quinoline compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including potential anticancer properties.[4][5] 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile is a novel compound within this class, characterized by its dibromo, methoxy, and acetonitrile substitutions on the quinoline core.[6][7][8] As with any potential therapeutic agent, a sensitive, selective, and reliable bioanalytical method is essential for characterizing its pharmacokinetic (PK) profile during preclinical and clinical development.[9]

The primary challenge in bioanalysis is the accurate quantification of a target analyte within a complex biological matrix like plasma, which contains numerous endogenous components that can cause interference.[10][11] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity, specificity, and wide dynamic range.[9][12]

This application note details a complete workflow, from sample preparation to data acquisition, for the analysis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile. We describe a Solid-Phase Extraction (SPE) method chosen for its efficiency in removing matrix components and concentrating the analyte, thereby enhancing sensitivity and reducing ion suppression. The described UHPLC-MS/MS conditions are based on the physicochemical properties of the analyte and are intended to serve as a robust foundation for method validation according to FDA and EMA guidelines.[1][2][13][14]

Experimental Workflow

The overall analytical process is a multi-step procedure designed to ensure accuracy and reproducibility. It begins with the preparation of standards, followed by sample extraction, chromatographic separation, and finally, detection and quantification.

Bioanalytical_Workflow Figure 1: High-Level Bioanalytical Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis A Prepare Calibration Standards & Quality Controls (QCs) B Thaw Plasma Samples, Standards, and QCs A->B Establish concentrations C Protein Precipitation & Internal Standard Spiking B->C Prepare for extraction D Solid-Phase Extraction (SPE) C->D Initial cleanup E Evaporation & Reconstitution D->E Concentrate & clean F UHPLC Separation E->F Transfer to analysis solvent G MS/MS Detection F->G Separate analyte H Data Acquisition & Processing G->H Quantify analyte SPE_Protocol Figure 2: Solid-Phase Extraction Protocol Start Start: 200 µL Plasma Sample Step1 Add 20 µL IS Working Solution Add 200 µL 4% Phosphoric Acid Vortex Start->Step1 Step4 Load Pre-treated Sample Step1->Step4 Pre-treatment Step2 Condition SPE Cartridge: 1 mL Methanol Step3 Equilibrate SPE Cartridge: 1 mL Water Step2->Step3 Activation Step3->Step4 Preparation Step5 Wash 1: 1 mL 5% Methanol in Water Step4->Step5 Analyte Binding Step6 Wash 2: 1 mL 20% Methanol in Water Step5->Step6 Remove Polar Impurities Step7 Elute Analyte: 1 mL 90% ACN / 10% MeOH Step6->Step7 Remove Less Polar Impurities Step8 Evaporate to Dryness (Nitrogen Stream, 40°C) Step7->Step8 Collection Step9 Reconstitute in 100 µL Mobile Phase A Step8->Step9 Solvent Exchange End Ready for LC-MS/MS Injection Step9->End

Figure 2: Solid-Phase Extraction Protocol

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To a 200 µL aliquot of plasma (CC, QC, or unknown sample), add 20 µL of the IS working solution. Add 200 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes.

  • Condition: Condition the SPE cartridge by passing 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge by passing 1 mL of water. Do not allow the sorbent bed to dry. [15]4. Load: Load the supernatant from the pre-treated sample onto the cartridge.

  • Wash: Wash the cartridge sequentially with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water to remove hydrophilic interferences.

  • Elute: Elute the analyte and IS from the cartridge using 1 mL of 90:10 (v/v) acetonitrile:methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

UHPLC-MS/MS Conditions

The following tables outline the recommended starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required based on system performance.

Table 1: UHPLC Parameters
Parameter Condition
System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
4.5
Table 2: Mass Spectrometer Parameters
Parameter Condition
System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 55 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: To be determined experimentally
Internal Standard: To be determined experimentally

Note on MRM Transitions: The exact m/z transitions for the precursor and product ions must be determined by infusing a standard solution of the analyte and internal standard into the mass spectrometer. For 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (C₁₂H₈Br₂N₂O), the protonated molecule [M+H]⁺ would be the expected precursor ion. The characteristic isotopic pattern of the two bromine atoms will be a key signature.

Method Validation Strategy

For use in regulated studies, the method must be validated according to guidelines from regulatory bodies like the FDA and EMA. [1][2][3][16]The validation process ensures that the method is reliable and reproducible for its intended purpose.

Table 3: Bioanalytical Method Validation Parameters
Parameter Objective
Selectivity Assess interference from endogenous matrix components.
Linearity & Range Establish the relationship between concentration and response.
Accuracy & Precision Determine the closeness of measured values to nominal values and the variability of the data.
Matrix Effect Evaluate the suppression or enhancement of ionization by matrix components.
Recovery Measure the efficiency of the extraction process.
Stability Assess analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Conclusion

This application note presents a detailed and robust method for the quantitative determination of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in human plasma. The combination of solid-phase extraction and UHPLC-MS/MS provides the high sensitivity, selectivity, and throughput required for pharmacokinetic studies in a drug development setting. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the outlined validation strategy, offer a comprehensive framework for researchers to develop and implement this bioanalytical assay in their laboratories.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Vertex AI Search Result.
  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. (2025). [Link]

  • Center for Biosimilars.
  • Bioanalysis Zone.
  • European Medicines Agency.
  • PubMed. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Link]

  • Supelco. Guide to Solid Phase Extraction.
  • PMC. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. [Link]

  • Thermo Fisher Scientific. SPE for biological fluids.
  • BenchChem. Navigating the Structure-Activity Landscape of Bromo-Substituted Cyanoquinolines in Cancer Research.
  • PromoChrom Technologies. Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. [Link]

  • PubMed. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. [Link]

  • Waters Corporation. Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • Biocompare. Extracting Small Molecules. [Link]

  • ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • BenchChem. The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.
  • Univerzita Karlova. DEVELOPMENT OF AN LC-MS METHOD FOR DETERMINATION OF NEW ANTIMALARIAL DRUGS IN BIOLOGICAL MATRICES. [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • PubMed. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. [Link]

Sources

Application

use of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile as a chemical intermediate

Application Note: 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in Antiviral Drug Discovery Executive Summary & Structural Significance In the landscape of direct-acting antiviral (DAA) development, the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in Antiviral Drug Discovery

Executive Summary & Structural Significance

In the landscape of direct-acting antiviral (DAA) development, the synthesis of highly specific enzyme inhibitors requires versatile and robust chemical scaffolds. 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (CAS 1257833-22-9) is a critical intermediate utilized predominantly in the discovery and synthesis of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, such as the clinical candidate RG7109[1].

The 3,5,6,8-tetrasubstituted quinoline core serves as a rigid, bioisosteric replacement for earlier stilbene-based inhibitors. This core provides superior metabolic stability and optimal binding geometry within the allosteric palm I site of the NS5B polymerase[1]. The strategic placement of functional groups on this intermediate allows for highly controlled, late-stage diversification:

  • Orthogonal Halogen Reactivity: The bromine atoms at the C3 and C8 positions serve as orthogonal handles for sequential palladium-catalyzed cross-coupling reactions.

  • C6-Acetonitrile Functionality: The active methylene group (-CH2CN) at the 6-position is a synthetic linchpin. It provides a site for targeted alkylation (e.g., conversion to a cyclopropanecarbonitrile group[2]), which is essential for tuning the lipophilic efficiency (LipE) and disrupting the planar stacking of the quinoline ring to improve aqueous solubility[1].

Synthetic Logic & Workflow

The conversion of the baseline acetonitrile intermediate into a potent tetrasubstituted antiviral agent follows a strict sequence of functionalization. The active methylene is modified first to prevent side reactions during subsequent organometallic steps. Following this, the differential electronic environments of the C3 and C8 bromines are exploited to sequentially build the drug molecule.

SynthesisWorkflow Intermediate 2-(3,8-Dibromo-5-methoxy- quinolin-6-yl)acetonitrile (CAS: 1257833-22-9) Alkylation Step 1: 6-Position Alkylation (e.g., Cyclopropanation) Intermediate->Alkylation 1,2-dibromoethane Base (e.g., NaH) SuzukiC3 Step 2: C3 Suzuki-Miyaura Cross-Coupling Alkylation->SuzukiC3 Aryl Boronic Acid Pd(PPh3)4, Na2CO3 CouplingC8 Step 3: C8 Cross-Coupling (Heterocycle Introduction) SuzukiC3->CouplingC8 Heterocyclic Reagent Pd Catalyst, Base FinalDrug Final HCV NS5B Inhibitor (e.g., RG7109 Analogs) CouplingC8->FinalDrug Final Purification

Figure 1. Sequential functionalization workflow of the 3,8-dibromo-5-methoxyquinoline scaffold.

Experimental Protocols & Self-Validating Systems

Protocol 1: Cyclopropanation of the 6-Acetonitrile Group

Objective: To convert the active methylene of 2-(3,8-dibromo-5-methoxyquinolin-6-yl)acetonitrile into a cyclopropanecarbonitrile moiety (forming CAS 1257833-25-2)[2]. Causality & Logic: The use of a strong base deprotonates the acidic alpha-carbon of the acetonitrile group. Subsequent nucleophilic aliphatic substitution (SN2) with 1,2-dibromoethane forms the strained cyclopropane ring. This step must be performed before palladium cross-couplings, as the acidic methylene protons could otherwise poison the Pd catalyst or lead to undesired alpha-arylation side products.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 2-(3,8-dibromo-5-methoxyquinolin-6-yl)acetonitrile in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 2.5 eq of Sodium hydride (NaH, 60% dispersion in mineral oil) in small portions. Causality: Strict temperature control minimizes the risk of runaway exothermic reactions and limits dimerization.

  • Alkylation: After 30 minutes of stirring at 0 °C, add 1.2 eq of 1,2-dibromoethane dropwise.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint (QC): The reaction is validated via 1H NMR spectroscopy. The successful formation of the product is confirmed by the complete disappearance of the singlet corresponding to the -CH2- protons (~4.0 ppm) and the emergence of distinct cyclopropyl multiplets in the upfield region (1.2–1.8 ppm). LC/MS analysis will display a mass shift of +26 Da relative to the starting material.

Protocol 2: Sequential Palladium-Catalyzed Cross-Couplings

Objective: To selectively functionalize the C3 and C8 positions of the quinoline core to build the final antiviral architecture[1]. Causality & Logic: The C3 bromine is inherently more reactive toward oxidative addition by Pd(0) due to the electronic influence of the adjacent quinoline nitrogen. By carefully controlling the stoichiometry and utilizing standard Suzuki-Miyaura conditions, the C3 position is selectively coupled first. The remaining C8 bromine, being more sterically hindered, requires a secondary coupling event with more forcing conditions (microwave irradiation) and specialized ligands to introduce the heterocyclic headgroup.

Step-by-Step Procedure:

  • C3 Suzuki-Miyaura Coupling:

    • Combine the cyclopropanated intermediate (1.0 eq), the desired aryl boronic acid (e.g., 4-(methanesulfonamido)phenylboronic acid, 1.05 eq), and Na2CO3 (2.0 eq) in a degassed solvent mixture of Toluene/Methanol/Water (2:1:0.5).

    • Add Pd(PPh3)4 (0.05 eq) and heat the mixture to 90 °C for 12 hours.

    • Cool, filter through a Celite pad, and purify via flash chromatography.

    • Self-Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) will show the isotopic pattern of the molecular ion shifting from a classic 1:2:1 tribromide/dibromide pattern to a 1:1 monobromide pattern, confirming the substitution of exactly one bromine atom.

  • C8 Heterocycle Coupling:

    • Dissolve the C3-coupled intermediate (1.0 eq) and the heterocyclic coupling partner (e.g., a 6-methoxy-2-oxo-1H-pyridin-3-yl stannane or boronic ester, 1.2 eq) in anhydrous 1,4-dioxane.

    • Add a suitable base (e.g., Cs2CO3) and a specialized Pd catalyst (e.g., Pd(dppf)Cl2) to overcome the steric hindrance at the C8 position.

    • Heat to 110 °C under microwave irradiation for 1 hour.

    • Purify via preparative HPLC to yield the final tetrasubstituted quinoline analog.

Quantitative Structure-Activity Relationship (SAR) Data

The modification of the 6-position (starting from the baseline acetonitrile group) is a critical optimization step in drug development. The table below summarizes the general pharmacological impact of modifying the C6 substituent on the quinoline core, demonstrating why the acetonitrile intermediate is frequently converted into bulkier aliphatic groups during the synthesis of NS5B inhibitors[1].

C6 Substituent on Quinoline CoreHCV Replicon EC50 (GT-1b)Aqueous Solubility (µg/mL)Mechanistic & Structural Impact
-CH2CN (Acetonitrile)Moderate (~50 nM)Low (<10)Baseline active methylene; maintains high planarity leading to poor solubility; prone to metabolic oxidation.
-C(CH2CH2)CN (Cyclopropyl)Potent (<10 nM)Moderate (~30)Increased sp3 character and steric bulk disrupts planar π-stacking; significantly improves Lipophilic Efficiency (LipE).
-CH2CF3 (Trifluoroethyl)Highly Potent (<5 nM)High (>50)Fluorine incorporation enhances metabolic stability (blocks oxidation) and optimizes binding affinity in the hydrophobic pocket.

References

  • Talamas, F. X., Abbot, S. C., Anand, S., et al. "Discovery of N-[4-[6-tert-Butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109), a Potent Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 2014, 57(5), 1914-1931. Available at:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile . As a critical active pharmaceutical ingredient (API) intermediate, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, stabilization, and long-term storage of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile . As a critical active pharmaceutical ingredient (API) intermediate, this compound possesses specific structural vulnerabilities that dictate strict handling protocols.

This guide is designed for researchers, analytical scientists, and drug development professionals. It synthesizes mechanistic chemical principles with established International Council for Harmonisation (ICH) guidelines to provide a self-validating, highly reliable storage framework.

Part 1: Core Vulnerabilities & Mechanistic Causality

To effectively stabilize a compound, one must first understand the thermodynamic and kinetic drivers of its degradation. 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile contains three primary sites of vulnerability:

  • The Acetonitrile Group (Moisture Sensitivity): The cyano group (-C≡N) is highly susceptible to nucleophilic attack by water. Even trace amounts of moisture, catalyzed by ambient acidic or basic conditions, will drive the hydrolysis of the nitrile into a primary amide (-CONH2). If left unchecked, this intermediate can further hydrolyze into a carboxylic acid, rendering the sample useless for subsequent synthetic steps.

  • The Bromoquinoline Core (Photodehalogenation & Oxidation): The quinoline ring contains two heavy halogen atoms (bromines at positions 3 and 8). Exposure to ultraviolet (UV) or visible light can induce radical-mediated photodehalogenation. Furthermore, the quinoline nitrogen is prone to N-oxidation in the presence of reactive oxygen species (ROS) or peroxides. According to ICH Q1B guidelines, intrinsic photostability must be managed to prevent light-induced degradation.

  • Thermal Stress: Elevated temperatures accelerate the kinetics of both hydrolysis and oxidation. ICH Q1A(R2) guidelines mandate strict temperature controls to establish a reliable shelf life.

Part 2: Step-by-Step Storage Protocol (The "How")

This protocol is designed as a self-validating system . Each step includes a verification mechanism to ensure the integrity of the storage environment.

Step 1: Lyophilization & Desiccation (Moisture Mitigation)

Why: To prevent nitrile hydrolysis, the sample must be completely anhydrous before storage. Action:

  • Dissolve the compound in a suitable volatile, anhydrous solvent (e.g., dry DCM or acetonitrile).

  • Lyophilize (freeze-dry) or dry under high vacuum (<0.1 mbar) for 12-24 hours. Validation Check: Perform a Karl Fischer titration on a small aliquot. The moisture content must be <0.1% w/w .

Step 2: Primary Containment (Light Mitigation)

Why: To prevent photodehalogenation of the 3- and 8-bromo positions. Action: Transfer the dried powder into a clean, dry, amber glass vial . Do not use clear glass. Validation Check: The vial must be visually opaque to UV light. Ensure the cap is fitted with a PTFE (Teflon) liner ; rubber or silicone septa can leach plasticizers or allow moisture permeation over time.

Step 3: Inert Gas Backfilling (Oxygen Mitigation)

Why: To prevent N-oxidation of the quinoline ring. Action:

  • Place the open amber vial inside a glovebox or use a Schlenk line.

  • Purge the vial with high-purity Argon (preferred over Nitrogen due to its higher density, which allows it to blanket the solid more effectively).

  • Seal the vial tightly while under the Argon atmosphere. Validation Check: Wrap the cap tightly with Parafilm. If the Parafilm slightly indents upon returning to standard atmospheric pressure, a positive seal has been achieved.

Step 4: Secondary Containment & Temperature Control

Why: To slow down all kinetic degradation pathways. Action:

  • Place the sealed amber vial into a secondary moisture-barrier bag (e.g., Mylar).

  • Add a cobalt-free indicating silica gel packet into the bag and heat-seal it.

  • Store the sealed bag in a monitored freezer at -20°C . Validation Check: Upon retrieval, visually inspect the indicating silica gel packet through the Mylar window. If the gel has changed color (e.g., from orange to green/clear), the seal has been compromised, and the sample must be re-dried.

Part 3: Troubleshooting & FAQs

Q: My sample turned from off-white to a noticeable yellow/brown color. What happened? A: This is a classic sign of photo-oxidation or N-oxide formation on the quinoline ring. It indicates that the sample was either exposed to ambient light for an extended period or stored in an oxygen-rich environment without an inert gas purge. Action: Re-purify the compound via flash chromatography (silica gel) to remove the oxidized impurities.

Q: LC-MS analysis of my stored batch shows a significant impurity with a +18 Da mass shift. What is this impurity, and how did it form? A: A +18 Da mass shift corresponds to the addition of one water molecule (H2O), indicating that the acetonitrile group (-CH2CN) has hydrolyzed into a primary amide (-CONH2),. This occurs when moisture breaches the storage container. Action: Ensure your Karl Fischer titration confirms <0.1% moisture before storage, and replace your desiccants.

Q: I see a peak with a -78 Da mass shift. Is my compound degrading? A: Yes. A -78 Da shift corresponds to the loss of a bromine atom (Br, ~79 Da) and replacement with a hydrogen atom (H, ~1 Da), resulting in a net loss of 78 Da. This is photodehalogenation. Action: Ensure all handling during active benchwork is conducted under yellow light or in low-light conditions, and strictly use amber glassware.

Q: How should I handle the compound during active benchwork to prevent degradation? A: When retrieving the sample from -20°C storage, allow the sealed vial to equilibrate to room temperature before opening . Opening a cold vial immediately will cause ambient moisture to condense directly onto the powder, rapidly initiating nitrile hydrolysis.

Part 4: Quantitative Degradation Data

The following table summarizes the expected degradation pathways, analytical markers, and estimated half-lives under various stress conditions (based on ICH Q1A/Q1B forced degradation parameters).

Stress ConditionPrimary Degradation PathwayMajor DegradantLC-MS Mass Shift (ΔDa)Estimated Half-Life (t½)Preventive Measure
Ambient Light (UV/Vis) PhotodehalogenationMonobromo-quinoline-78 Da48 - 72 hoursAmber glass, dark storage
High Humidity (75% RH) Nitrile HydrolysisPrimary Amide+18 Da14 - 21 daysDesiccant, Argon purge
Oxidative (Air, 40°C) N-OxidationQuinoline N-Oxide+16 Da30 - 45 daysArgon purge, -20°C storage
Aqueous Base (pH >9) Accelerated HydrolysisCarboxylic Acid+19 Da< 2 hoursAnhydrous conditions

Part 5: Mechanistic & Workflow Diagrams

Chemical Degradation Pathways

The diagram below illustrates the specific vulnerabilities of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile when exposed to environmental stressors.

DegradationPathways API 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (Intact API Intermediate) Moisture Moisture / H2O (Acid/Base Catalysis) API->Moisture Light UV/Vis Light (Photons) API->Light Oxygen Oxygen / Air (ROS / Peroxides) API->Oxygen Amide Primary Amide Impurity (+18 Da Mass Shift) Moisture->Amide Nitrile Hydrolysis Dehalogenated Dehalogenated Impurities (-78 Da Mass Shift) Light->Dehalogenated Photodehalogenation NOxide Quinoline N-Oxide (+16 Da Mass Shift) Oxygen->NOxide N-Oxidation

Caption: Primary degradation pathways of the bromoquinoline acetonitrile intermediate under environmental stress.

Optimal Storage Workflow

This self-validating workflow ensures the compound is protected from moisture, light, and oxygen prior to long-term storage.

StorageWorkflow Start Synthesized Compound Purify Lyophilize / Dry (<0.1% Moisture) Start->Purify Vial Transfer to Amber Glass Vial Purify->Vial Gas Purge with Argon Gas Vial->Gas Seal Seal with PTFE-Lined Cap Gas->Seal Store Store at -20°C in Desiccator Seal->Store

Caption: Step-by-step self-validating workflow for the long-term stabilization and storage of the API intermediate.

References

  • ICH Q1B – Photostability Testing of New Drug Substances and Products. Stability Studies.1

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. 2

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. 3

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis. PMC. 4

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices (ICH Q1A(R2)). Lab Manager. 5

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Assay Results with 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in assays involving 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile. A...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in assays involving 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile. As a complex heterocyclic molecule, this compound can present several challenges in experimental settings. This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in scientific principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns regarding the use of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in assays.

Q1: I am observing high variability between my replicate wells. What are the most likely causes?

High variability is a frequent issue when working with quinoline derivatives and can stem from several sources. The primary culprits are often related to the compound's physicochemical properties. These include poor solubility, which can lead to inconsistent concentrations in your assay wells, and the potential for the compound to interfere with the assay technology itself.[1] It is also important to consider standard laboratory practices, such as pipetting accuracy and the uniformity of cell seeding.[2]

Q2: My positive control is working, but I see no dose-response with 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile. What should I check first?

The first step is to confirm the integrity and concentration of your compound stock solution. Quinoline compounds can degrade over time, especially if not stored correctly.[3] You should also verify the solubility of the compound in your final assay buffer. Precipitation of the compound, even if not visible to the naked eye, will result in a lower effective concentration and a flat dose-response curve.[1]

Q3: Could the dibromo- and methoxy- substitutions on the quinoline ring affect my assay?

Absolutely. The electronic and steric properties of these substituents can influence the molecule's reactivity, solubility, and potential for off-target interactions. Halogen atoms like bromine can be involved in halogen bonding, which may lead to unexpected binding to proteins. The methoxy group can alter the compound's solubility profile and metabolic stability.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed troubleshooting workflows for specific, complex problems.

Issue 1: Poor Solubility and Compound Precipitation

Inconsistent results are often traced back to the compound's behavior in aqueous assay buffers.

Q: I suspect my compound is precipitating in the assay plate. How can I confirm this and what can I do to improve solubility?

A: Step-by-Step Troubleshooting Protocol:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope. Look for crystalline structures or amorphous precipitates. This is a simple but often overlooked first step.[1]

  • Solubility Assessment: Before conducting your main assay, perform a simple kinetic solubility test. Prepare serial dilutions of your compound in the assay buffer and incubate for the same duration as your experiment. Then, use a nephelometer or a plate reader capable of measuring light scatter to detect precipitation.

  • Solvent Optimization: While DMSO is a common solvent for stock solutions, the final concentration in your assay should be kept low and consistent.[1] If solubility issues persist, consider the use of alternative solvents or co-solvents. However, always test the compatibility of any new solvent with your assay system to avoid introducing artifacts.[1]

SolventPropertiesConsiderations
DMSO Universal solvent for many organic compounds.Can be toxic to cells at higher concentrations.[1]
Ethanol Less toxic alternative to DMSO.May not be as effective for highly hydrophobic compounds.[1]
DMF Similar solubilizing power to DMSO.Also possesses cellular toxicity.[1]
PEGs Can be used as co-solvents to improve solubility.May affect protein stability or enzyme kinetics.[1]
  • pH Adjustment: The quinoline core contains a basic nitrogen atom. Adjusting the pH of your assay buffer may improve the solubility of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile. A slightly acidic pH may protonate the quinoline nitrogen, increasing its aqueous solubility.[1]

cluster_0 Solubility Troubleshooting Workflow start Inconsistent Assay Results check_precipitation Visually inspect wells for precipitate start->check_precipitation precipitation_present Precipitation Confirmed check_precipitation->precipitation_present Yes no_precipitation No Visible Precipitation check_precipitation->no_precipitation No solubility_test Perform kinetic solubility assay optimize_solvent Optimize DMSO concentration or test co-solvents precipitation_present->optimize_solvent retest Re-evaluate compound activity no_precipitation->retest adjust_ph Adjust buffer pH optimize_solvent->adjust_ph adjust_ph->retest end Consistent Results retest->end

Caption: A decision tree for troubleshooting solubility issues.

Issue 2: Assay Interference

Quinoline derivatives are known to be potential Pan-Assay Interference Compounds (PAINS).[4] This means they can produce false-positive results through mechanisms unrelated to the intended biological target.

Q: How can I determine if my compound is a genuine hit or an assay artifact?

A: Strategies to Identify and Mitigate Assay Interference:

  • Intrinsic Fluorescence: The quinoline ring system is inherently fluorescent.[4] If you are using a fluorescence-based assay, your compound may be contributing to the signal. To test for this, run a control experiment with your compound in the assay buffer without the biological target or other assay reagents. A significant signal indicates fluorescence interference.[4]

  • Compound Aggregation: At higher concentrations, heterocyclic compounds like this can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[4] Dynamic Light Scattering (DLS) is a powerful technique to detect compound aggregation. Performing your assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100, can often disrupt these aggregates. A significant loss of activity in the presence of the detergent suggests aggregation-based interference.

  • Chemical Reactivity: The acetonitrile group and the dibrominated quinoline ring could potentially react with components of your assay, such as proteins or detection reagents.[4] Including a pre-incubation step of your compound with a reducing agent like Dithiothreitol (DTT) can help identify if an oxidative mechanism is at play. A rightward shift in the IC50 value in the presence of DTT suggests non-specific reactivity.[4]

  • Metal Chelation: The nitrogen atom in the quinoline ring can chelate metal ions.[4] If your assay involves metalloenzymes or is sensitive to metal ion concentrations, this can lead to artifactual results. Consider adding a small amount of a strong chelating agent like EDTA to a control experiment to see if it ablates the compound's activity.

cluster_1 Assay Interference Deconvolution initial_hit Initial Hit Observed check_fluorescence Test for Intrinsic Fluorescence initial_hit->check_fluorescence check_aggregation Detergent Counter-Screen (e.g., Triton X-100) check_fluorescence->check_aggregation No Signal fluorescence_artifact Fluorescence Artifact check_fluorescence->fluorescence_artifact Signal Present check_reactivity DTT Sensitivity Assay check_aggregation->check_reactivity Activity Retained aggregation_artifact Aggregation Artifact check_aggregation->aggregation_artifact Activity Lost reactivity_artifact Reactivity Artifact check_reactivity->reactivity_artifact IC50 Shift genuine_hit Potential Genuine Hit check_reactivity->genuine_hit No Shift

Caption: A workflow for identifying sources of assay interference.

Issue 3: Compound Stability

The stability of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in your stock solution and assay buffer is critical for reproducible results.

Q: I am concerned about the stability of my compound during storage and throughout the experiment. How can I assess and improve its stability?

A: Protocol for Assessing Compound Stability:

  • Forced Degradation Studies: To understand the potential degradation pathways, you can perform forced degradation studies.[3] Expose your compound to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. Analyze the samples at different time points using a stability-indicating HPLC method that can separate the parent compound from any degradation products.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl, 60°C[3]
Base Hydrolysis 0.1 M NaOH, 60°C[3]
Oxidation 3% H₂O₂ at room temperature[3]
Thermal Degradation 60-80°C (solid and solution)[3]
Photostability Exposure to light as per ICH Q1B guidelines
  • Stock Solution Stability: Prepare a fresh stock solution of your compound in DMSO and store it under your typical laboratory conditions (e.g., -20°C). At regular intervals (e.g., 1, 2, 4, and 8 weeks), analyze an aliquot by HPLC to quantify the parent compound. This will establish a shelf-life for your stock solutions.

  • Improving Stability:

    • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.[3]

    • Fresh Preparations: For critical experiments, always prepare fresh dilutions from a recently thawed stock solution.

    • pH Control: If forced degradation studies indicate pH sensitivity, ensure your assay buffer is robust and maintains a stable pH throughout the experiment.[3]

By systematically addressing these potential issues of solubility, assay interference, and stability, you can significantly improve the consistency and reliability of your experimental results with 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile.

References

  • MB. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • El-Sayed, M. A., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Bioorganic Chemistry, 129, 106173.
  • The Scientist. (2025, March 2).
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • University of Rochester. (n.d.). Troubleshooting: About. Chemistry.
  • MolAid. (n.d.). 2-(3,8-dibromo-5-methoxy-6-quinolyl)acetonitrile.
  • Çakmak, O., et al. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.
  • Sharma, P., & Kumar, V. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Saudi Chemical Society, 20(2), 135-154.
  • Musil, K., et al. (2022). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry, 243, 114757.
  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed.
  • National Center for Biotechnology Information. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay. PMC.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Bromo-6-methoxy-8-nitroquinoline in Organic Solvents.
  • Petrou, A., et al. (1993). Inhibitory characteristics of 3,5-dibromo-1-acetoxy-4-oxo-2,5-cyclohexadien-1-acetonitrile, a semisynthetic derivative of aeroplysinin-1 from sponges (Aplysinidae)
  • ResearchGate. (n.d.). Solubility comparison in acetonitrile. [Image].
  • Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. PubMed.
  • New England Biolabs. (n.d.). PCR Troubleshooting Guide.
  • PubChem. (n.d.). 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
  • Inglese, J., et al. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. NCBI Bookshelf.
  • Russian Journal of Organic Chemistry. (n.d.). Three-Component Synthesis of New C3-Substituted 5,6-Dihydropyrrolo[2,1-a]isoquinolines.
  • Acta Crystallographica Section E. (n.d.).
  • Prospects in Pharmaceutical Sciences. (2024, December 31).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Methoxyquinoxalin-5-ol.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-chloro-6-methoxyquinoline-3-carbonitrile.

Sources

Troubleshooting

side-product analysis in the synthesis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile

Welcome to the technical support center for the synthesis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot comm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Proposed Synthetic Pathway

The synthesis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile is a multi-step process. A plausible route, based on established quinoline chemistry, is outlined below. This guide will address potential side-products and challenges at each key transformation.

Synthetic_Pathway cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Second Bromination cluster_2 Step 3: Cyanomethylation A 3-Bromo-5-methoxyaniline C 5-Methoxy-8-bromoquinoline A->C Skraup Reaction B Glycerol, Oxidizing Agent (e.g., Nitrobenzene) B->C E 3,8-Dibromo-5-methoxyquinoline C->E Electrophilic Aromatic Substitution D N-Bromosuccinimide (NBS) D->E G 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile E->G Cross-Coupling (e.g., with Zn(CH2CN)2) F Pd Catalyst, Cyanomethyl Reagent F->G

Caption: Proposed synthetic workflow for the target molecule.

Part 1: FAQs and Troubleshooting for Quinoline Core Synthesis (Skraup Reaction)

The Skraup synthesis is a classic method for generating the quinoline core but is known for its harsh conditions and potential for side-product formation.[1][2]

Question 1: My Skraup reaction is giving a very low yield of 5-methoxy-8-bromoquinoline and a lot of tar-like material. What's going wrong?

Answer: This is a very common issue with the Skraup reaction due to its highly exothermic nature and the polymerization of intermediates.[2] Here’s a breakdown of potential causes and solutions:

  • Cause - Runaway Reaction: The reaction of glycerol with sulfuric acid to form acrolein is highly exothermic.[1] If the addition of sulfuric acid is too fast, the temperature can rise uncontrollably, leading to the polymerization of acrolein and the aniline starting material, resulting in charring.

    • Solution: Maintain strict temperature control. Add the concentrated sulfuric acid slowly and with vigorous stirring to a pre-cooled mixture of the aniline and glycerol. An ice bath is recommended to dissipate the heat generated.

  • Cause - Oxidizing Agent Issues: The choice and amount of oxidizing agent (e.g., nitrobenzene, arsenic pentoxide) are critical. An insufficient amount will lead to incomplete aromatization, leaving partially hydrogenated quinoline byproducts.

    • Solution: Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. For laboratory-scale synthesis, using a milder oxidant might offer better control.

  • Cause - Purity of Starting Materials: Impurities in the 3-bromo-5-methoxyaniline or glycerol can significantly impact the reaction outcome.

    • Solution: Use purified starting materials. Aniline derivatives are prone to air oxidation, so using freshly purified aniline is recommended.

Question 2: I've isolated a product, but my NMR shows a mixture of isomers. How can I confirm the structure and what are the likely isomeric impurities?

Answer: Regioselectivity in the Skraup synthesis can be an issue, especially with substituted anilines.

  • Likely Isomer: The primary isomeric byproduct would be 7-bromo-5-methoxyquinoline . The cyclization can sometimes occur at the alternative ortho position relative to the amino group.

  • Troubleshooting & Analysis:

    • NMR Spectroscopy: Carefully analyze the aromatic region of the ¹H NMR spectrum. The coupling constants and chemical shifts of the protons on the quinoline ring are distinct for different substitution patterns. A detailed 2D NMR analysis (COSY, HMBC) will be definitive.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can help separate the isomers and confirm they have the same mass-to-charge ratio, indicating they are indeed isomers.

    • Purification: Isomers from the Skraup reaction are often difficult to separate. Flash column chromatography on silica gel with a carefully selected solvent system (e.g., gradients of hexane/ethyl acetate) is the most common method.

Part 2: FAQs and Troubleshooting for the Second Bromination

The introduction of the second bromine atom is a critical step that dictates the final substitution pattern. The electronic effects of the existing methoxy group, the first bromine, and the quinoline nitrogen all influence the regioselectivity of this electrophilic aromatic substitution.

Question 3: My bromination of 5-methoxy-8-bromoquinoline is not yielding the desired 3,8-dibromo product. Instead, I am getting other dibromo isomers. Why is this happening?

Answer: The directing effects on the quinoline ring are complex. The methoxy group is an activating, ortho-para director, while the existing bromine is a deactivating ortho-para director. The pyridine part of the quinoline is electron-deficient and generally resistant to electrophilic substitution.

  • Cause - Competing Directing Effects: The methoxy group at position 5 strongly activates positions 6 and, to a lesser extent, 4 for electrophilic attack. The bromine at position 8 deactivates the ring but directs to positions 7 and 5. The most likely side-products are therefore 5,7-dibromo-8-methoxyquinoline or 6,8-dibromo-5-methoxyquinoline . The formation of the 3-bromo isomer is less electronically favored and may require specific reaction conditions.

  • Solution - Controlling Regioselectivity:

    • Solvent Choice: The solvent can influence the product distribution.[3] Screening solvents like acetonitrile, chloroform, and dichloromethane may help favor the desired isomer.[3][4]

    • Brominating Agent: While N-Bromosuccinimide (NBS) is a common choice, other brominating agents like molecular bromine (Br₂) might give different selectivity.[4][5] Using a bulky brominating agent could potentially favor the less sterically hindered position 3.

    • Acid Catalyst: Performing the bromination in a strong acid like concentrated H₂SO₄ can alter the reactivity of the quinoline ring by protonating the nitrogen, which can change the regiochemical outcome.[6]

Table 1: Potential Bromination Side-Products and Their Identification

Compound NameExpected Formation RationaleKey Distinguishing Analytical Feature
3,8-Dibromo-5-methoxyquinoline Desired Product Unique set of aromatic proton signals in ¹H NMR.
5,7-Dibromo-8-methoxyquinoline Strong directing effect of the 8-hydroxy (precursor to methoxy) group.[4][7]Absence of a proton signal at position 7 in ¹H NMR.
6,8-Dibromo-5-methoxyquinoline Strong activating effect of the 5-methoxy group.Absence of a proton signal at position 6 in ¹H NMR.
Over-bromination Products Excess brominating agent or prolonged reaction time.Higher mass in MS and more complex NMR spectra.

Part 3: FAQs and Troubleshooting for Cyanomethylation

The final step involves a palladium-catalyzed cross-coupling reaction to introduce the cyanomethyl group. These reactions are sensitive and prone to failure if not performed under optimal conditions.

Question 4: My palladium-catalyzed cyanomethylation reaction is failing. I'm either recovering my starting material or observing a black precipitate (palladium black). What is causing this?

Answer: This is a classic sign of catalyst deactivation or failure of the catalytic cycle to initiate.[8]

Troubleshooting_Cyanation start Low or No Product Yield in Cyanomethylation check_atmosphere Is the reaction under a strictly inert atmosphere (Argon/Nitrogen)? start->check_atmosphere check_reagents Are the catalyst, ligands, and solvents fresh and anhydrous? check_atmosphere->check_reagents Yes re_degas Solution: Thoroughly degas solvents and purge the reaction vessel. check_atmosphere->re_degas No check_temp Is the reaction temperature appropriate for the aryl bromide? check_reagents->check_temp Yes use_fresh Solution: Use fresh, high-purity catalyst and anhydrous solvents. check_reagents->use_fresh No optimize_temp Solution: Screen temperatures. Aryl bromides may require heating (e.g., 80-100 °C). check_temp->optimize_temp No end If issues persist, consider screening different ligands or catalyst systems. check_temp->end Yes

Caption: Decision workflow for troubleshooting a failing cross-coupling reaction.

  • Cause - Catalyst Oxidation: Palladium(0) catalysts are extremely sensitive to oxygen.[8][9] Any oxygen in the reaction vessel will oxidize the active catalyst to inactive Pd(II), often visible as palladium black.

    • Solution: Ensure all solvents and reagents are rigorously degassed. The reaction vessel must be thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[9]

  • Cause - Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-rich system like a methoxyquinoline, a more electron-rich and bulky phosphine ligand might be necessary to promote oxidative addition.

    • Solution: While standard ligands like PPh₃ are a good starting point, consider screening more advanced ligands (e.g., XPhos, SPhos) if the reaction is sluggish.

  • Cause - Inactive Cyanide Source: The choice of the cyanomethylating agent is crucial. If using a transmetalation approach (e.g., with a zinc or tin reagent), ensure the organometallic reagent is active and properly prepared.

    • Solution: If using a salt like KCN or NaCN with a phase-transfer catalyst, ensure it is dry and finely powdered. Alternative, less toxic cyanide sources like K₄[Fe(CN)₆] or malononitrile can be effective but may require specific catalytic systems.[10][11]

Question 5: I'm observing a significant amount of a side-product with a mass corresponding to the debrominated starting material. What is this and how can I prevent it?

Answer: This side-product is likely the result of proto-debromination, where the bromine atom is replaced by a hydrogen atom.

  • Cause - Water/Proton Source: This side reaction is often caused by trace amounts of water or other proton sources in the reaction mixture, which can quench intermediate organopalladium species.

  • Cause - Reductive Elimination Pathway: In some cases, a side reaction pathway involving the solvent or additives can lead to the reductive cleavage of the C-Br bond.

  • Solution - Strictly Anhydrous Conditions:

    • Dry Solvents: Use freshly distilled, anhydrous solvents.

    • Dry Reagents: Ensure all solid reagents, including the base and any salts, are thoroughly dried before use.

    • Inert Atmosphere: Maintaining a strict inert atmosphere helps to prevent the introduction of atmospheric moisture.

References
  • Palladium-Catalyzed Cyanation of Aryl Bromides with Malononitrile via Carbon–Nitrile Bond Cleavage Mediated by Copper. (n.d.). Synfacts. Available from: [Link]

  • Metal-free C5-H Bromination of Quinolines for One-pot C−X (X=C, O, S) Bond Formations. (2025, August 9). Molecules. Available from: [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Chemical Communications. Available from: [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available from: [Link]

  • Synthesis of Novel Cyano Quinoline Derivatives | Request PDF. (n.d.). ResearchGate. Available from: [Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic. (n.d.). SciSpace. Available from: [Link]

  • Yang, C., & Williams, J. M. (2004). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters. Available from: [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. Available from: [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. (n.d.). IIP Series. Available from: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Available from: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available from: [Link]

  • Sandmeyer Reaction. (2025). GeeksforGeeks. Available from: [Link]

  • CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline. (n.d.). Google Patents.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC. Available from: [Link]

  • Precursors and products from the Sandmeyer reaction. (n.d.). ResearchGate. Available from: [Link]

  • 6,8-Dibromoquinoline. (n.d.). PMC. Available from: [Link]

  • 5,7-Dibromo-8-methoxyquinoline. (2017). IUCr Journals. Available from: [Link]

  • (PDF) Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). ResearchGate. Available from: [Link]

  • One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/. (2021). Molecules. Available from: [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline. (n.d.). Google Patents.
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile and the Quinoline Core in HCV NS5B Inhibition

Executive Summary & Mechanistic Rationale In advanced drug discovery, evaluating the efficacy of a specialized small molecule requires understanding its role within the broader synthetic ecosystem. 2-(3,8-Dibromo-5-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In advanced drug discovery, evaluating the efficacy of a specialized small molecule requires understanding its role within the broader synthetic ecosystem. 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (CAS: 1257833-22-9) is not an active pharmaceutical ingredient (API) itself; rather, it is a highly specialized, pivotal synthetic intermediate[1]. Its "efficacy" is objectively measured by the biological performance of the 3,5,6,8-tetrasubstituted quinoline derivatives it enables—most notably RG7109 , a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2].

Historically, NS5B Palm I allosteric inhibitors relied on a stilbene core[1]. However, the planar nature of stilbene led to suboptimal aqueous solubility and excessive conformational flexibility, which hindered binding affinity[2]. By utilizing 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile as a foundational building block, researchers successfully executed a "scaffold hop" to a bicyclic quinoline core[1].

The Causality of Efficacy: This structural transition restricted the molecule's rotation, locking it into its active bound conformation. This rigidity drastically improved binding potency at the allosteric site, while the orthogonal dibromo sites on the intermediate allowed for the introduction of solubility-enhancing moieties (such as saturated pyrrolidines)[1][2].

MechanisticWorkflow A Stilbene Core (Flexible, Poor Solubility) B 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (Pivotal Intermediate) A->B Scaffold Hopping C Quinoline Core (RG7109) (Restricted Rotation) B->C Orthogonal Cross-Coupling D NS5B Palm I Site (Allosteric Pocket) C->D High Affinity Binding E HCV Replication Blocked D->E Conformational Arrest

Caption: Logical workflow of scaffold evolution from stilbene to the quinoline core inhibiting HCV NS5B.

Comparative Efficacy: Quinoline Core vs. Alternative Scaffolds

To objectively evaluate the efficacy of the quinoline core derived from this intermediate, we must compare it against its predecessor (the Stilbene series) and a clinically approved benchmark targeting the same Palm I allosteric site ()[3].

The table below summarizes the quantitative data and structural advantages of these compounds:

Scaffold / CompoundTarget SiteHCV GT-1a EC₅₀HCV GT-1b EC₅₀Structural Advantage / Limitation
Stilbene Series (Precursor)NS5B Palm I>50 nM>50 nMHighly planar; limited by poor aqueous solubility and excessive conformational flexibility[1].
Quinoline Core (RG7109)NS5B Palm I1.1 nM1.0 nMRestricted rotation locks active conformation; excellent potency and optimized pharmacokinetic profile[2][4].
Benzothiadiazine (Dasabuvir)NS5B Palm I~2-8 nM~2-8 nMClinically validated efficacy; distinct resistance profile compared to quinolines, useful in combination therapies[3].

Data synthesized from the and [2][4].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for utilizing the intermediate and testing the final compound's biological efficacy.

Protocol A: Orthogonal Functionalization of the Quinoline Intermediate

The causality behind choosing a dibromo-intermediate lies in its capacity for sequential, site-specific cross-coupling, allowing precise tuning of the pharmacophore[1].

  • Regioselective Coupling at C8: Subject 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile to Suzuki-Miyaura cross-coupling conditions using a heterocyclic boronic acid (e.g., 6-methoxy-2(1H)-pyridone)[1]. Rationale: The C8 bromine is sterically and electronically distinct, allowing selective functionalization to form the head group essential for anchoring into the Palm I pocket.

  • Substitution at C3: Following C8 functionalization, perform a second coupling at the C3 bromine to introduce a saturated pyrrolidine linker[1]. Rationale: Replacing the planar aryl linker with a saturated pyrrolidine disrupts crystal packing, significantly enhancing the aqueous solubility of the final template[2].

  • Purification: Purify the crude product over SiO₂ (CH₂Cl₂) to isolate the highly pure 3,5,6,8-tetrasubstituted quinoline core[1].

Protocol B: HCV Subgenomic Replicon Assay (Efficacy Validation)

To validate the biological efficacy of the synthesized quinoline compounds, a luciferase-based replicon assay is employed as the gold standard[2].

  • Cell Culture: Plate Huh-7 cells harboring the HCV genotype 1a (H77) or 1b (Con1) subgenomic replicon in 96-well plates[2].

  • Compound Treatment: Prepare a 10-point serial dilution of the quinoline derivative (e.g., RG7109) in DMSO. Add to the cells to achieve a final DMSO concentration of ≤0.5%.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ atmosphere. Rationale: A 72-hour window allows sufficient time for the NS5B polymerase inhibition to manifest as a measurable decrease in replicon RNA replication and subsequent luciferase reporter expression[2][5].

  • Quantification: Lyse the cells and measure luciferase activity using a standard luminescence reader. Calculate the EC₅₀ (concentration reducing luminescence by 50%) using non-linear regression analysis[4].

RepliconAssay step1 Step 1: Cell Culture Huh-7 cells with HCV replicon step2 Step 2: Compound Treatment Serial dilution of Quinoline API step1->step2 step3 Step 3: Incubation 72 hours at 37°C step2->step3 split step3->split step4 Step 4A: Luciferase Assay Measure luminescence (EC50) split->step4 Efficacy Validation step5 Step 4B: Cytotoxicity Assay Counter-screen (CC50) split->step5 Safety Profiling

Caption: Step-by-step workflow for the HCV subgenomic replicon assay to determine compound efficacy.

References

  • Talamas, F. X., et al. (2014). "Discovery of N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109), a Potent Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 57(5), 1914-1931. URL:[Link]

  • Gentile, I., et al. (2015). "Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance." Viruses, 7(6), 2850–2871. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Biological Target Validation of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile and Its Analogs

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The novel compound, 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile, presents...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The novel compound, 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile, presents a unique substitution pattern suggesting potential for targeted biological activity. This guide provides a comprehensive framework for the identification and validation of its biological target. We will explore both in silico and experimental approaches, comparing the compound's hypothetical activity profile with established quinoline-based inhibitors. This document serves as a detailed roadmap for researchers, scientists, and drug development professionals engaged in the early-stage discovery and validation of novel molecular entities.

Introduction: The Quinoline Moiety and a Novel Compound of Interest

The quinoline ring system is a recurring motif in a wide array of biologically active compounds, including the antimalarial drug chloroquine and the kinase inhibitor cabozantinib. Its rigid, bicyclic aromatic structure provides a versatile scaffold for interacting with various biological targets. The compound 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile features several key substitutions: two bromine atoms, a methoxy group, and an acetonitrile moiety. These modifications can significantly influence the compound's physicochemical properties and its affinity for specific protein targets.

Given the novelty of this specific molecule and the absence of published data on its biological activity, this guide will outline a systematic approach to:

  • Hypothesize potential biological targets based on structural similarity to known active compounds.

  • Detail a multi-pronged experimental strategy for target identification and validation.

  • Provide a framework for comparing its efficacy and selectivity against relevant alternative compounds.

Postulating Biological Targets: An In Silico and Analog-Based Approach

In the absence of direct experimental data, a logical first step is to perform computational and comparative analyses to generate testable hypotheses.

Structural Similarity and Target Prediction

The initial phase involves searching for structurally similar compounds with known biological targets. The quinoline core is a common feature in many kinase inhibitors. For instance, the multi-kinase inhibitor cabozantinib features a quinoline core and targets receptor tyrosine kinases such as MET and VEGFR2, which are implicated in cancer cell proliferation and angiogenesis.

Comparative Analysis:

Compound Core Structure Key Substitutions Known Targets
Cabozantinib QuinolineMethoxy, AryloxyMET, VEGFR2, RET
Bosutinib QuinolineDichloroaniline, MethoxySRC, ABL
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile QuinolineDibromo, Methoxy, AcetonitrileHypothesized: Kinases, Bromodomains

The presence of the methoxy group on our compound of interest is shared with several known kinase inhibitors, suggesting that it may also target this class of enzymes. The dibromo substitution could enhance binding affinity through halogen bonding, a type of non-covalent interaction increasingly recognized for its importance in drug-receptor interactions. The acetonitrile group is a versatile functional group that can act as a hydrogen bond acceptor or participate in other interactions within a protein binding pocket.

In Silico Target Prediction Workflow

Computational methods can further refine our target hypotheses. A typical workflow would involve:

G cluster_0 In Silico Target Prediction a Define 3D Structure of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile b Pharmacophore Modeling a->b c Reverse Docking against Protein Target Libraries b->c d Prioritize Targets based on Docking Score and Biological Relevance c->d

Figure 1: A streamlined workflow for in silico target prediction.

This computational approach allows for the rapid screening of thousands of potential protein targets, providing a ranked list of candidates for subsequent experimental validation.

Experimental Target Validation: A Multi-Faceted Strategy

Once a list of putative targets has been generated, a rigorous experimental cascade is necessary to confirm and validate these interactions.

Initial Target Engagement: In Vitro Binding Assays

The first experimental step is to confirm direct physical binding between the compound and its predicted target(s).

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Analyte Preparation: Prepare a dilution series of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile in a suitable running buffer.

  • Binding Measurement: Inject the compound dilutions over the sensor surface and monitor the change in refractive index in real-time.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Interpretation:

Parameter Interpretation Example Value for a Potent Binder
KD (Dissociation Constant) A measure of binding affinity. Lower KD indicates stronger binding.< 100 nM
ka (Association Rate) The rate at which the compound binds to the target.> 1 x 10^5 M⁻¹s⁻¹
kd (Dissociation Rate) The rate at which the compound dissociates from the target.< 1 x 10⁻³ s⁻¹

A low nanomolar KD value would provide strong evidence for direct target engagement.

Cellular Target Engagement and Functional Assays

Confirming that the compound engages its target within a cellular context and elicits a functional response is a critical next step.

Experimental Workflow:

G cluster_1 Cellular Target Validation e Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells f Develop a Target-Specific Functional Assay (e.g., Kinase Activity) e->f g Dose-Response Analysis to determine IC50/EC50 f->g h Assess Off-Target Effects using a Panel of Related Proteins g->h

Figure 2: Workflow for validating target engagement and functional activity in a cellular context.

Experimental Protocol: Kinase Activity Assay (Example for a Hypothesized Kinase Target)

  • Cell Culture: Culture a cell line known to express the target kinase.

  • Compound Treatment: Treat the cells with a dose range of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Kinase Assay: Use a commercially available kinase activity assay kit (e.g., ADP-Glo™) to measure the activity of the target kinase in the cell lysates.

  • Data Analysis: Plot the kinase activity as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data with an Alternative Compound (e.g., Cabozantinib):

Compound Target Kinase IC50 (nM) Selectivity Profile
2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile Hypothesized Target (e.g., MET)To be determinedTo be determined
Cabozantinib MET1.3Potent inhibitor of MET, VEGFR2, RET

This comparative analysis will reveal the potency and selectivity of our novel compound relative to an established inhibitor.

Conclusion and Future Directions

The validation of a biological target for a novel compound like 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile is a systematic process that integrates computational predictions with rigorous experimental verification. By following the workflow outlined in this guide, researchers can efficiently identify and validate the molecular target, assess the compound's potency and selectivity, and build a strong foundation for further preclinical development. The unique structural features of this compound warrant a thorough investigation of its biological activity, which may uncover novel therapeutic opportunities.

References

  • Title: The Quinoline Moiety in Medicinal Chemistry Source: A comprehensive review article on the diverse biological activities of quinoline-based compounds. URL: [Link]

  • Title: Cabozantinib: A Review of its Use in Patients with Advanced Solid Tumours Source: A detailed overview of the clinical applications and mechanism of action of a well-known quinoline-based kinase inhibitor. URL: [Link]

  • Title: Halogen Bonding in Medicinal Chemistry Source: An authoritative review on the role of halogen bonds in drug-receptor interactions. URL: [Link]

  • Title: The Cellular Thermal Shift Assay for Drug Target Interaction Studies Source: A foundational paper describing the CETSA methodology for confirming target engagement in a cellular environment. URL: [Link]

Validation

A Comparative Guide to the Synthesis and Potential Utility of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile

The strategic placement of dibromo, methoxy, and acetonitrile functionalities on the quinoline core suggests a molecule designed with specific electronic and steric properties to modulate biological activity. Quinoline d...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic placement of dibromo, methoxy, and acetonitrile functionalities on the quinoline core suggests a molecule designed with specific electronic and steric properties to modulate biological activity. Quinoline derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The insights presented herein are synthesized from established literature on related quinoline analogs to empower researchers in their exploration of this novel chemical space.

Comparative Synthetic Strategies

The synthesis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile is not explicitly detailed in the current literature. However, a plausible synthetic pathway can be constructed by drawing parallels with established methodologies for the synthesis of substituted quinolines. The primary challenge lies in the sequential and regioselective introduction of the various substituents onto the quinoline core. We will explore a potential synthetic route and compare it with alternative strategies for the synthesis of related functionalized quinolines.

Proposed Synthesis of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile

A logical approach to the synthesis of the target compound would likely involve a multi-step process, starting from a pre-functionalized quinoline precursor. Below is a proposed synthetic workflow, with each step being a critical juncture for optimization and characterization.

DOT Script for Proposed Synthesis

A 8-Methoxyquinoline B 3,8-Dibromo-5-methoxyquinoline A->B Bromination C 3,8-Dibromo-5-methoxy-6-nitroquinoline B->C Nitration D 6-Amino-3,8-dibromo-5-methoxyquinoline C->D Reduction E 6-Iodo-3,8-dibromo-5-methoxyquinoline D->E Sandmeyer Reaction F 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile E->F Cyanomethylation

Caption: Proposed synthetic workflow for 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile.

Experimental Protocols: A Predictive Approach

The following protocols are based on established procedures for similar transformations on the quinoline scaffold.

Step 1: Bromination of 8-Methoxyquinoline

  • Rationale: The initial step would involve the bromination of a suitable quinoline precursor. The bromination of 8-substituted quinolines has been investigated, with the position of bromination being dependent on the directing effects of the substituent and the reaction conditions.[2]

  • Protocol: To a solution of 8-methoxyquinoline in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfite) and neutralizing with a base (e.g., sodium bicarbonate). The product is then extracted and purified by column chromatography or recrystallization.

Step 2: Nitration of 3,8-Dibromo-5-methoxyquinoline

  • Rationale: The introduction of a nitro group is a common strategy to enable further functionalization, as it can be readily reduced to an amino group. The directing effects of the existing bromo and methoxy groups will influence the position of nitration.

  • Protocol: The dibrominated quinoline is treated with a nitrating mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0 °C). The reaction is carefully monitored and, upon completion, poured onto ice. The precipitated product is collected by filtration, washed with water, and dried.

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amine to facilitate subsequent reactions, such as the Sandmeyer reaction.

  • Protocol: The nitroquinoline derivative is dissolved in a suitable solvent like ethanol or acetic acid, and a reducing agent such as tin(II) chloride, iron powder, or catalytic hydrogenation (e.g., H2/Pd-C) is employed. The reaction is stirred until the starting material is consumed, followed by a basic workup to isolate the aminoquinoline.

Step 4: Sandmeyer Reaction for Iodination

  • Rationale: The Sandmeyer reaction provides a reliable method to convert the amino group into a variety of functionalities, including an iodo group, which is an excellent leaving group for subsequent cross-coupling reactions.

  • Protocol: The aminoquinoline is diazotized using sodium nitrite in an acidic medium (e.g., HCl or H2SO4) at low temperatures. The resulting diazonium salt is then treated with a solution of potassium iodide to yield the iodoquinoline.

Step 5: Cyanomethylation

  • Rationale: The final step involves the introduction of the acetonitrile group. This can be achieved through a palladium-catalyzed cross-coupling reaction.

  • Protocol: The iodoquinoline is reacted with a source of the cyanomethyl group, such as malononitrile in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., NaH or K2CO3) in an appropriate solvent like DMF or DMSO. The reaction is typically heated to drive it to completion. The product is then isolated through extraction and purified by chromatography.

Comparative Analysis with Alternative Synthetic Routes
Synthetic StrategyKey Reagents & ConditionsAnticipated YieldPurityAdvantages & DisadvantagesReference
Proposed Multi-step Synthesis NBS, HNO3/H2SO4, SnCl2, NaNO2/KI, Pd(PPh3)4, MalononitrileModerateHigh (with purification)Advantages: Stepwise control over substitution. Disadvantages: Lengthy, potential for low overall yield.Inferred from[2][3]
Skraup Synthesis of Functionalized Quinolines Substituted anilines, glycerol, H2SO4, oxidizing agentVariableModerate to HighAdvantages: One-pot synthesis of the quinoline core. Disadvantages: Harsh conditions, limited availability of starting materials.[4]
Povarov Reaction Substituted anilines, aldehydes, activated alkenesGoodGoodAdvantages: Milder conditions, good functional group tolerance. Disadvantages: May not be suitable for this specific substitution pattern.[5]

Cross-Validation of Experimental Data: A Predictive View

While direct experimental data for 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile is unavailable, we can predict its characteristic spectral data based on the analysis of similar compounds reported in the literature.

Analytical TechniquePredicted Data for 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrileRationale based on Analogous Compounds
¹H NMR Aromatic protons in the 7-9 ppm range, a singlet for the OCH₃ group around 4 ppm, and a singlet for the CH₂CN group around 4 ppm.The chemical shifts of quinoline protons are well-documented.[2] The methoxy and cyanomethyl protons are expected to appear as singlets in their characteristic regions.
¹³C NMR Resonances for the quinoline carbons, the methoxy carbon (~55-60 ppm), the nitrile carbon (~115-120 ppm), and the methylene carbon of the acetonitrile group.The chemical shifts for carbons in similar quinoline systems have been reported.[6]
IR Spectroscopy Characteristic peaks for C≡N stretching (~2250 cm⁻¹), C-Br stretching, C-O-C stretching, and aromatic C-H and C=C stretching.The vibrational frequencies of these functional groups are well-established.[7][8]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the two bromine atoms.The presence of two bromine atoms will result in a distinctive M, M+2, and M+4 isotopic cluster.

Potential Biological Activity and Comparison with Alternatives

The biological activity of quinoline derivatives is highly dependent on the substitution pattern. The presence of halogens, a methoxy group, and a cyanomethyl group in the target compound suggests several potential areas of biological activity.

DOT Script for Potential Signaling Pathway Interactions

Target 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile Pathway1 PI3K/AKT/mTOR Pathway Target->Pathway1 Pathway2 DNA Intercalation/Topoisomerase Inhibition Target->Pathway2 Pathway3 Antimicrobial Activity Target->Pathway3 Effect1 Anticancer Effects Pathway1->Effect1 Effect2 Anticancer/Anti-inflammatory Pathway2->Effect2 Effect3 Antibacterial/Antifungal Pathway3->Effect3

Caption: Potential signaling pathways and biological effects of the target compound.

Comparative Table of Biological Activities
Compound/Analog ClassTarget/ActivityIC₅₀/Reported ActivityKey Structural FeaturesReference
Indolo[2,3-b]quinolines PI3K/AKT/mTOR Pathway Modulation (Anticancer)IC₅₀: 0.35 - 0.54 µM on CRC cellsFused heterocyclic system with methoxy substitution.[9]
Indeno[1,2-b]quinolin-11-one derivatives DNA Intercalation (Anticancer)Promising lead for anticancer drugsPlanar, fused ring system capable of intercalating with DNA.[10]
8-Methoxyquinoline derivatives Antibacterial and AntifungalStrong activity against various strainsThe 8-methoxyquinoline scaffold is a known pharmacophore.[11][11]
Acetonitrile-containing extracts Cytoprotective EffectsDemonstrated cytoprotection against various chemotherapeutics.The presence of nitrile-containing compounds was noted.[12]

The dibromo substitution on the quinoline ring could enhance lipophilicity, potentially improving cell membrane permeability. The methoxy group is a common feature in many biologically active quinolines, influencing their electronic properties and metabolic stability.[13] The acetonitrile moiety can participate in hydrogen bonding and may contribute to target binding.

Conclusion

While 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile remains a molecule of hypothetical existence in the public scientific record, this guide provides a robust, evidence-based framework for its future investigation. By cross-validating synthetic methodologies and predicting analytical and biological profiles based on well-characterized analogs, we have laid the groundwork for researchers to approach the synthesis and evaluation of this novel compound with a higher degree of confidence. The comparative analysis with alternative structures and synthetic routes offers valuable context, enabling informed decisions in the design and execution of future research in this promising area of medicinal chemistry.

References

  • A study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. (n.d.).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • BenchChem. (2025). Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide. BenchChem.
  • Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines through a Povarov Approach. (n.d.). The Royal Society of Chemistry.
  • Yusuf, A. J., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
  • Held, J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.
  • Kalinina, T. A., et al. (2024). 6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one. MDPI.
  • Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). PMC.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC.
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure.
  • Journal of Physics and Chemistry of Solids. (2022). MalariaWorld.
  • Ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate. (n.d.). PMC.
  • BenchChem. (2025). Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery. BenchChem.

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Safety & Regulatory Compliance

Safety

2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile proper disposal procedures

An authoritative, field-proven guide for the safe handling, segregation, and disposal of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile . Introduction: Structural Hazards & Disposal Imperatives 2-(3,8-Dibromo-5-metho...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, field-proven guide for the safe handling, segregation, and disposal of 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile .

Introduction: Structural Hazards & Disposal Imperatives

2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile (CAS: 1257833-22-9) is a complex, halogenated heterocyclic intermediate frequently utilized in advanced drug discovery and synthetic chemistry. Proper disposal of this compound is not merely a regulatory formality; it is a critical safety imperative dictated by its molecular architecture.

As a Senior Application Scientist, I emphasize that standard organic waste protocols are insufficient for this molecule. Its structure contains three distinct hazard centers:

  • Dibromo Substitution: High halogen content dictates that this material must never be commingled with standard non-halogenated solvents.

  • Acetonitrile Moiety: The nitrile group presents a toxicity risk and can hydrolyze into dangerous byproducts under extreme pH conditions.

  • Quinoline Core: Aromatic heterocycles are environmentally persistent and highly toxic to aquatic life, strictly prohibiting any form of drain disposal [2].

Part 1: Hazard Characterization & Causality (The "Why" Behind the Protocol)

To execute a safe disposal strategy, laboratory personnel must understand the chemical causality driving the operational rules:

  • The Halogen Effect & Incineration Causality: Wastes containing halogenated organic compounds (such as the bromine atoms in this molecule) must be segregated into a dedicated "Halogenated Organic Waste" stream [1]. If incinerated at the lower temperatures used for standard organic waste, brominated compounds can undergo incomplete combustion, forming highly toxic polybrominated dibenzodioxins and furans. By segregating this waste, it is routed to specialized high-temperature incinerators (>1000°C) equipped with alkaline scrubbers. These scrubbers are necessary to neutralize the corrosive hydrobromic acid (HBr) gas produced during combustion.

  • Nitrile Reactivity & Commingling Risks: The -CH2CN group is susceptible to exothermic hydrolysis when exposed to strong acids or aqueous bases. Commingling this waste with extreme pH streams can trigger a reaction that releases toxic hydrogen cyanide (HCN) or ammonia gas. It must be maintained in a pH-neutral, non-reactive environment prior to final disposal.

  • Environmental Persistence: Because municipal water treatment facilities cannot effectively degrade halogenated quinolines, even trace amounts of this compound in aqueous washings must be collected as hazardous waste [3].

Part 2: Quantitative Data & Waste Compatibility

Understanding the physical and quantitative properties of the compound ensures accurate waste manifesting and prevents dangerous incompatibilities.

Property / ParameterValue / ClassificationOperational Disposal Impact
CAS Number 1257833-22-9Required unique identifier for hazardous waste manifesting.
Chemical Formula C12H8Br2N2OHigh halogen content dictates high-temperature incineration.
Molecular Weight 356.016 g/mol Used by waste vendors to calculate theoretical acidic gas yield.
Halogen Content ~44.9% (by mass)Far exceeds the 5% EPA threshold; strictly mandates "Halogenated" segregation [1].
Physical State Solid (Powder/Crystals)Requires solid waste containerization unless dissolved in a reaction solvent.
Incompatibilities Strong acids, bases, oxidizersPrevents exothermic nitrile hydrolysis and toxic gas release.

Part 3: Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . By incorporating verification checks into the workflow, researchers can guarantee regulatory compliance and operational safety.

Workflow A: Solid Waste Disposal (Unused Reagent or Spilled Powder)
  • Preparation & PPE: Don chemical-resistant nitrile gloves, safety goggles, and a standard laboratory coat. Conduct all transfers within a certified chemical fume hood to prevent inhalation of aerosolized particulates[2].

  • Container Selection: Select a chemically compatible, leak-proof container (e.g., High-Density Polyethylene (HDPE) or glass).

    • Validation Check: Inspect the container for micro-cracks and ensure the lid forms an airtight seal.

  • Waste Segregation: Transfer the solid 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile into the container. Do not mix with liquid solvents or non-halogenated solids.

  • Labeling: Affix a standardized "Hazardous Waste" tag. Explicitly write: "Solid Halogenated Organic Waste: 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile". Check the boxes for "Toxic" and "Environmental Hazard".

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment.

    • Validation Check: Verify that the secondary containment tray is free of any liquid residue or incompatible chemicals (e.g., oxidizers).

Workflow B: Liquid Waste Disposal (Dissolved in Solvent)

If the compound is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate) during a reaction:

  • Compatibility Verification: Ensure the primary solvent is compatible with the "Halogenated Organic Liquid Waste" carboy.

    • Validation Check: Review the waste log attached to the carboy. Confirm that no strong acids, bases, or reactive metals have been added previously [3].

  • Transfer: Using a funnel, slowly pour the solution into the halogenated waste carboy inside the fume hood.

  • Volume Control: Never fill the carboy beyond 90% capacity to allow for vapor expansion.

  • Documentation: Immediately log the addition of "2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile" and the solvent type on the waste manifest attached to the carboy.

Part 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Containment (Solid Spill): Do not dry sweep, as this aerosolizes the toxic nitrile powder. Lightly mist the spilled powder with a compatible solvent (like isopropanol) to dampen it, then carefully scoop the material using a non-sparking tool.

  • Containment (Liquid Spill): If dissolved in a solvent, deploy inert, non-combustible absorbent pads or diatomaceous earth over the spill.

  • Collection: Place all contaminated cleanup materials (absorbents, PPE, scoop) into a heavy-duty hazardous waste bag.

  • Decontamination: Wash the spill surface with a detergent solution, collecting the wash water as hazardous aqueous waste. Do not wash the residue down the drain.

Part 5: Visualizations & Logical Workflows

The following diagrams illustrate the operational logic of the disposal process and the chemical degradation pathway during final incineration.

DisposalWorkflow Start Waste Generation: 2-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid ContSolid Place in chemically compatible Solid Halogenated Waste container Solid->ContSolid ContLiquid Place in Liquid Halogenated Organic Waste container Liquid->ContLiquid Labeling Label: 'Hazardous Waste' Halogenated, Toxic, Nitrile ContSolid->Labeling ContLiquid->Labeling Storage Store in Secondary Containment (Ventilated SAA, <25°C) Labeling->Storage Disposal High-Temperature Incineration with Alkaline Scrubbing Storage->Disposal

Decision-making workflow for the proper segregation and disposal of halogenated nitrile waste.

IncinerationPathway Compound Halogenated Nitrile Waste (Br, N content) Thermal Thermal Oxidation (>1000°C) Compound->Thermal Heat + O2 Gases Combustion Gases (CO2, H2O, NOx, HBr) Thermal->Gases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acidic Gas Neutralized Neutralized Salts (NaBr, NaNO3) Scrubber->Neutralized Liquid Effluent Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Gas Release

High-temperature incineration and alkaline scrubbing pathway for halogenated organic waste.

References

  • UWO Guide to Classifying Unwanted Materials University of Wisconsin Oshkosh URL
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances HSCprep URL
  • Cleanroom Waste Disposal Protocol University of Auckland URL
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